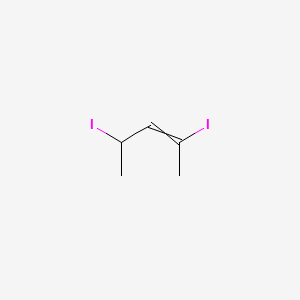
3,5,8-Trimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8-Trimethyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction. In this method, 3-acetyl-8-methoxy-2H-chromen-2-one is reacted with different aldehydes using piperidine as a catalyst . The reaction is typically carried out under base-catalyzed conditions, resulting in the formation of chalcone hybrids.
Industrial Production Methods
Industrial production of this compound often involves the use of green chemistry principles. This includes the use of green solvents and catalysts to minimize environmental impact. For example, lipase (Mucor miehei) in ionic liquids has been used as a catalyst in a three-component reaction to produce chromenes .
Chemical Reactions Analysis
Types of Reactions
3,5,8-Trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes.
Scientific Research Applications
3,5,8-Trimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5,8-Trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3,5,8-Trimethyl-2H-chromen-2-one can be compared with other similar compounds, such as:
4-Methylcoumarin: This compound is similar in structure but lacks the methyl groups at positions 5 and 8, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3,5,8-trimethylchromen-2-one |
InChI |
InChI=1S/C12H12O2/c1-7-4-5-8(2)11-10(7)6-9(3)12(13)14-11/h4-6H,1-3H3 |
InChI Key |
WQINIDWRLXNROW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=O)OC2=C(C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15332896.png)




![1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide](/img/structure/B15332924.png)






